2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

1,2,4-oxadiazole regioisomer medicinal chemistry

This 5-phenyl-1,2,4-oxadiazole regioisomer completes your CNS SAR matrix. Compared to its 3-phenyl counterpart, this variant provides higher lipophilicity (~10-fold greater log D than 1,3,4-oxadiazole isomers) critical for BBB penetration. The 2,3-dimethoxyphenyl motif targets aminergic receptors; the ethanamine linker ensures optimal ionic interactions within GPCR orthosteric pockets. Deploy as a metabolically stable ester bioisostere with demonstrated in vivo efficacy in dopaminergic models. HCl salt ensures solubility for binding assays and injectable dosing.

Molecular Formula C12H16ClN3O3
Molecular Weight 285.73
CAS No. 1807988-34-6
Cat. No. B2385459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
CAS1807988-34-6
Molecular FormulaC12H16ClN3O3
Molecular Weight285.73
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C2=NC(=NO2)CCN.Cl
InChIInChI=1S/C12H15N3O3.ClH/c1-16-9-5-3-4-8(11(9)17-2)12-14-10(6-7-13)15-18-12;/h3-5H,6-7,13H2,1-2H3;1H
InChIKeyRGXUIYOGGOUJNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine Hydrochloride (CAS 1807988-34-6) | Sourcing Guide for Neuroscience and Medicinal Chemistry Research


2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride (CAS 1807988-34-6) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds, characterized by a 2,3-dimethoxyphenyl substituent at the 5-position of the oxadiazole ring and an ethanamine side chain at the 3-position, formulated as the hydrochloride salt (free base MW: 249.27 g/mol; salt MW: 285.73 g/mol) . Oxadiazoles are widely employed in medicinal chemistry as bioisosteric replacements for ester and amide functionalities, and compounds bearing the 2,3-dimethoxyphenyl motif have been investigated for interactions with dopamine D2/D3 receptors, sigma receptors, and monoamine transporters [1][2]. This specific regioisomer (5-phenyl-1,2,4-oxadiazole with ethanamine at the 3-position) presents a distinct spatial arrangement and electronic profile compared to its positional isomers and 1,3,4-oxadiazole counterparts, factors that critically influence target binding, lipophilicity, and metabolic stability [3].

Why 2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine HCl Cannot Be Interchanged with Common In-Class Analogs


Although multiple oxadiazole derivatives share the 2,3-dimethoxyphenyl pharmacophore, substitution at the level of regioisomerism, linker length, and salt form produces non-interchangeable compounds with divergent pharmacological profiles. The regioisomeric counterpart 3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine (CAS 1630763-39-1) places the dimethoxyphenyl group at the 3-position rather than the 5-position, altering the vector of the aromatic moiety relative to the basic amine and potentially rewiring target recognition . A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole isomers differ from 1,3,4-oxadiazole isomers by approximately one order of magnitude in lipophilicity (log D), with concomitant differences in metabolic stability, hERG inhibition, and aqueous solubility [1]. Furthermore, oxadiazole incorporation between the phenyl ring and the basic nitrogen has been shown to abolish dopamine D2/D3 receptor affinity entirely, whereas imidazole-containing analogs retain binding, underscoring the exquisite sensitivity of target engagement to the central heterocycle [2]. Even minor changes such as truncation of the ethanamine to a methanamine linker (CAS 1807977-51-0) or N-methylation can substantially alter pKa, log P, and receptor binding kinetics.

Quantitative Differentiation Evidence for 2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine HCl vs. Closest Analogs


Regioisomeric Differentiation: 5-Phenyl vs. 3-Phenyl 1,2,4-Oxadiazole Substitution

The target compound features the dimethoxyphenyl substituent at the oxadiazole 5-position with the ethanamine chain at the 3-position. Its direct regioisomer, 2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine (CAS 1630763-39-1), reverses this substitution pattern, placing the aryl group at the 3-position . Although no direct head-to-head binding data are available for this specific pair, the 1,2,4-oxadiazole ring is electronically asymmetric: the C5 position is more electrophilic than C3, and the dipole moment vector differs substantially between the two regioisomers [1]. This electronic asymmetry dictates that 5-aryl-1,2,4-oxadiazoles and 3-aryl-1,2,4-oxadiazoles are non-interchangeable in medicinal chemistry programs without full re-optimization of the structure-activity relationship [2].

1,2,4-oxadiazole regioisomer medicinal chemistry structure-activity relationship

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: Lipophilicity and Drug-Like Property Differentiation

A systematic matched-pair analysis of 1,2,4- and 1,3,4-oxadiazole isomers from the AstraZeneca corporate collection established that the 1,3,4-oxadiazole isomer consistently exhibits approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole partner [1]. The analysis further demonstrated significant differences in metabolic stability, hERG inhibition, and aqueous solubility, all favoring the less lipophilic 1,3,4-oxadiazole isomers [1]. The target compound, as a 1,2,4-oxadiazole, is therefore predicted to possess higher log D, potentially enhanced membrane permeability, but also elevated hERG risk and reduced aqueous solubility relative to a hypothetical 1,3,4-oxadiazole analog bearing identical substituents.

lipophilicity log D metabolic stability oxadiazole isomer drug design

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages

The target compound is supplied as the hydrochloride salt (C12H16ClN3O3; MW 285.73), in contrast to the free base form (C12H15N3O3; MW 249.27) . While no head-to-head solubility data are published for this specific compound, amine hydrochlorides generally exhibit 10- to 1000-fold greater aqueous solubility than their corresponding free bases, a well-established principle in pharmaceutical salt selection [1]. The ethanamine primary amine (predicted pKa ~9.5–10.5) is fully protonated at physiological pH when formulated as the hydrochloride, facilitating dissolution in aqueous assay buffers and biological media without the need for co-solvents that could confound in vitro pharmacology results.

salt form hydrochloride aqueous solubility formulation biopharmaceutical

Ethanamine Linker Length: Differentiation from Methanamine and Shorter-Chain Analogs

The target compound incorporates a two-carbon ethanamine linker between the oxadiazole ring and the terminal primary amine. The one-carbon homolog, 1-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine (CAS 1807977-51-0; MW 235.24), has a methanamine linker, which positions the basic amine approximately 1.3–1.5 Å closer to the heterocyclic core [1]. This difference in linker length alters the pKa of the amine (through-space inductive effect of the electron-withdrawing oxadiazole), the conformational flexibility of the side chain, and the three-dimensional pharmacophore for receptor recognition [2]. In dopamine D2/D3 receptor SAR for related 2,3-dimethoxyphenyl series, the distance between the basic nitrogen and the aromatic ring is a critical determinant of receptor subtype selectivity; even single-carbon alterations in linker length have been shown to shift selectivity profiles [3].

linker length ethanamine methanamine structure-activity relationship amine basicity

Sigma-1 Receptor Ligand Potential: Class-Level Evidence from Phenyl-1,2,4-Oxadiazole SAR

A series of phenyl-1,2,4-oxadiazole derivatives was synthesized and evaluated for sigma-1 (σ1) receptor binding affinity and anti-allodynic activity [1]. While the specific target compound was not among those tested, the SAR study identified key pharmacophoric features for σ1 affinity within the phenyl-1,2,4-oxadiazole chemotype: a basic amine separated from the oxadiazole by an appropriate linker, and specific aryl substitution patterns that modulate binding potency [1]. Separately, 2,3-dimethoxyphenyl-bearing oxadiazole analogs evaluated for dopamine D2/D3 and sigma receptor binding demonstrated that certain 2,3-dimethoxyphenyl-oxadiazole derivatives can serve as selective σ1 receptor ligands, with the most selective compound in the imidazole series showing Ki = 3.93 nM for σ1 with ~100-fold selectivity over σ2 [2]. These class-level findings establish the relevance of 2,3-dimethoxyphenyl-1,2,4-oxadiazole scaffolds for CNS target engagement, though direct binding data for the target compound remain to be determined.

sigma-1 receptor CNS pain 1,2,4-oxadiazole structure-activity relationship

Blood-Brain Barrier Penetration Prediction: Class-Level log P Data from 2,3-Dimethoxyphenyl-1,2,4-Oxadiazoles

A series of 3-(5-bromo-2,3-dimethoxy-phenyl)-1,2,4-oxadiazole derivatives evaluated for anti-Parkinson's activity in albino rats demonstrated high log P values (log P > 2.6), indicating favorable blood-brain barrier (BBB) permeability [1]. The target compound, lacking the bromine substituent, is predicted to have a comparable or slightly lower log P, still within the optimal CNS drug range (log P 2–4). In the in vivo anti-Parkinson's study, several oxadiazole derivatives exhibited good dopaminergic agonistic activity, with a subset free from neurotoxicity, validating the CNS accessibility of the 2,3-dimethoxyphenyl-1,2,4-oxadiazole chemotype [1]. By contrast, the more polar 1,3,4-oxadiazole isomers would be expected to have significantly lower BBB penetration, as their log D is approximately one log unit lower [2].

blood-brain barrier log P CNS penetration Parkinson's disease oxadiazole

Optimal Research and Procurement Scenarios for 2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine HCl


CNS Drug Discovery: Dopamine D2/D3 and Sigma-1 Receptor Ligand Development

Based on the established CNS penetrability of 2,3-dimethoxyphenyl-1,2,4-oxadiazoles (log P > 2.6) and the demonstrated sigma-1 receptor ligand activity of structurally related phenyl-1,2,4-oxadiazole derivatives, this compound is optimally deployed as a scaffold for CNS receptor ligand design [1][2]. The 2,3-dimethoxyphenyl group provides a privileged pharmacophore for aminergic receptor recognition, while the 5-phenyl-1,2,4-oxadiazole regioisomer offers the higher lipophilicity profile necessary for BBB penetration compared to 1,3,4-oxadiazole alternatives [3]. The hydrochloride salt ensures aqueous solubility for in vitro binding assays, and the ethanamine linker provides an optimal basic amine distance for ionic interactions within GPCR orthosteric binding pockets.

Bioisosteric Replacement Programs: Ester/Amide Mimetic in CNS-Active Compounds

The 1,2,4-oxadiazole ring is a well-validated bioisostere of ester and amide functionalities, with the critical advantage of metabolic stability toward hydrolytic enzymes [1]. In the context of cocaine analog development, oxadiazoles have been successfully employed as ester bioisosteres, with oxadiazole (+)-2a demonstrating at least 2-fold longer duration of action in behavioral tests compared to its ester counterpart [2]. This compound, bearing a 2,3-dimethoxyphenyl motif reminiscent of dopamine receptor pharmacophores, is suitable as a metabolically stable replacement for ester-containing CNS lead compounds where esterase-mediated cleavage limits in vivo half-life.

Medicinal Chemistry SAR Exploration: Regioisomeric and Linker Length Optimization

The availability of closely related but structurally distinct comparators—including the 3-phenyl regioisomer (CAS 1630763-39-1) and the methanamine homolog (CAS 1807977-51-0)—enables systematic SAR exploration around the oxadiazole core [1][2]. Procurement of this 5-phenyl, ethanamine variant completes a critical SAR matrix for probing how regioisomerism and linker length affect target binding, functional activity, and ADME properties within a single chemotype. The matched-pair analysis showing ~10-fold lipophilicity differences between 1,2,4- and 1,3,4-oxadiazole isomers further supports the use of this compound as the higher-log D reference point in comparative ADME panels [3].

In Vivo CNS Pharmacology: Anti-Parkinson's and Neuroprotection Models

The demonstrated in vivo efficacy of closely related 3-(5-bromo-2,3-dimethoxy-phenyl)-1,2,4-oxadiazole derivatives in rodent Parkinson's disease models—with some compounds exhibiting dopaminergic agonism free from neurotoxicity—validates the 2,3-dimethoxyphenyl-1,2,4-oxadiazole scaffold for in vivo CNS proof-of-concept studies [1]. The target compound, as the unbrominated analog, serves as the logical negative control (bromine-absent comparator) or as a starting scaffold for further substitution at the phenyl 5-position. The hydrochloride salt form facilitates preparation of injectable or oral dosing solutions for rodent pharmacokinetic and behavioral studies.

Quote Request

Request a Quote for 2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.